REACTION_SMILES
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[CH3:13][OH:14].[Cl:2][CH2:3][CH2:4][CH2:5][Si:6]([O:7][CH3:8])([O:9][CH3:10])[O:11][CH3:12].[SH2:1]>>[SH:1][CH2:3][CH2:4][CH2:5][Si:6]([O:7][CH3:8])([O:9][CH3:10])[O:11][CH3:12]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO[Si](CCCCl)(OC)OC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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S
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Name
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Type
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product
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Smiles
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CO[Si](CCCS)(OC)OC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |